molecular formula C12H14FNO B1149535 1-Benzyl-3-fluoropiperidin-4-one CAS No. 475152-19-3

1-Benzyl-3-fluoropiperidin-4-one

Cat. No. B1149535
CAS RN: 475152-19-3
M. Wt: 207.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-benzylpiperidin-4-ones, including compounds structurally related to 1-Benzyl-3-fluoropiperidin-4-one, has been explored through various chemical routes. These compounds are typically synthesized and characterized using techniques like IR, 1D, and 2D NMR spectral studies. The preferred chair conformation with equatorial orientation of substituents is a key feature revealed by NMR data and single-crystal X-ray structures (Ponnuswamy et al., 2018). Additionally, a continuous flow process involving microreactors with in-line IR analysis has been developed for the synthesis of related compounds, demonstrating the potential for efficient and scalable production methods (Qian et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through various analytical techniques. Crystal structure analysis confirms the presence of preferred conformations and highlights the significance of substituent positions on the overall molecular geometry. Studies involving docking and biological evaluations further underline the importance of structural nuances in determining biological activities (Ponnuswamy et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves a variety of reactions, including bromofluorination and cross-coupling reactions. These processes are crucial for modifying the compound's structure for specific applications, demonstrating the versatility of this compound in synthetic chemistry (Verniest et al., 2010).

Scientific Research Applications

Radiotracer Development for PET Imaging

One notable application of 1-Benzyl-3-fluoropiperidin-4-one derivatives is in the development of radiotracers for Positron Emission Tomography (PET) imaging. A study by Koudih et al. (2012) explored the radiolabelling of 1,4-disubstituted 3-[(18)F]fluoropiperidines, focusing on compounds with electron-donating N-substituents like benzyl. These compounds showed promising results in the incorporation yields of fluoride-18, suggesting their potential utility in PET imaging applications, particularly in the visualization of NR2B NMDA receptors. However, the in vivo evaluation indicated minimal brain uptakes, highlighting the complexity of developing effective PET radiotracers but also demonstrating the foundational role of this compound derivatives in this research area (Koudih et al., 2012).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, the Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one, which can be derived from this compound, under dynamic kinetic resolution conditions has been reported. This process results in a single cis enantiomer with high diastereo- and enantioselectivity, showcasing the compound's role in generating valuable chemical intermediates for drug synthesis. Such advancements indicate the potential of this compound in the synthesis of enantiomerically pure compounds, which are crucial in the development of new medications (LePaih et al., 2021).

Exploration of New Chemical Entities

Research into new chemical entities often involves the structural modification of known compounds to explore their biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their potential schistosomicidal activity, demonstrating the compound's versatility in the synthesis of agents targeting various biological targets. Such studies contribute to the broader understanding of structure-activity relationships and the potential therapeutic applications of these compounds (Albuquerque et al., 2005).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds is another important application, as these entities often exhibit unique chemical and biological properties. Research by Kong et al. (2011) involved the preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate, highlighting the role of this compound derivatives in the development of pharmaceutical building blocks. The study underscores the importance of fluorinated piperidines in medicinal chemistry, offering insights into the synthesis and application of these compounds in drug development (Kong et al., 2011).

properties

IUPAC Name

1-benzyl-3-fluoropiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZRJWVGVLVWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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